(2-(Acryloyloxy)ethyl)dimethylammonium nitrate

Polyelectrolyte self-assembly Counterion effect Catalytic hydrolysis

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate (CAS 85422-98-6) is a quaternary ammonium monomer featuring a polymerizable acrylate ester group and a nitrate counterion. It belongs to the class of cationic acrylic monomers used to synthesize polyelectrolytes, flocculants, and antimicrobial coatings via free-radical polymerization.

Molecular Formula C7H14N2O5
Molecular Weight 206.20 g/mol
CAS No. 85422-98-6
Cat. No. B12661609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Acryloyloxy)ethyl)dimethylammonium nitrate
CAS85422-98-6
Molecular FormulaC7H14N2O5
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)C=C.[N+](=O)(O)[O-]
InChIInChI=1S/C7H13NO2.HNO3/c1-4-7(9)10-6-5-8(2)3;2-1(3)4/h4H,1,5-6H2,2-3H3;(H,2,3,4)
InChIKeyDKUCPGQRVQHYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2-(Acryloyloxy)ethyl)dimethylammonium Nitrate (CAS 85422-98-6) – Baseline Monomer Characteristics


(2-(Acryloyloxy)ethyl)dimethylammonium nitrate (CAS 85422-98-6) is a quaternary ammonium monomer featuring a polymerizable acrylate ester group and a nitrate counterion . It belongs to the class of cationic acrylic monomers used to synthesize polyelectrolytes, flocculants, and antimicrobial coatings via free-radical polymerization [1]. Its distinguishing chemical features—the dimethyl substitution on the quaternary nitrogen and the nitrate counterion—confer a unique profile of solubility, reactivity, and final polymer properties compared to its more common halide or trimethylammonium counterparts.

Why (2-(Acryloyloxy)ethyl)dimethylammonium Nitrate Cannot Be Casually Substituted for Other Cationic Acrylate Monomers


In-class monomers such as [2-(acryloyloxy)ethyl]trimethylammonium chloride (DAC) or [2-(methacryloyloxy)ethyl]dimethylammonium chloride share a similar backbone but differ critically in both the quaternary ammonium head group and the counterion [1]. These structural nuances directly impact monomer solubility, polymerization kinetics, and the physicochemical properties of the resulting polymers [2]. For instance, exchanging a nitrate for a chloride counterion alters the monomer's hygroscopicity and solubility in organic solvents, while substituting a methyl group on the nitrogen affects the charge density and steric hindrance of the polymer side chain, leading to divergent flocculation, aggregation, and antimicrobial performance [3]. Generic substitution without considering these factors risks underperformance in target applications.

Quantitative Evidence Guide: How (2-(Acryloyloxy)ethyl)dimethylammonium Nitrate Differentiates from Analogs


Counterion Effect: Nitrate vs. Halide on Polymer Self-Assembly and Catalytic Activity

In a direct head-to-head comparison of poly(11-acryloyloxyundecyltrimethyl ammonium) surfactants with different counterions, the nitrate (NO₃⁻) variant exhibited a significantly higher catalytic activity for the hydrolysis of organophosphorous esters compared to the bromide (Br⁻) variant. The observed rate acceleration was up to two orders of magnitude relative to alkaline hydrolysis, with the catalytic efficiency being strongly dependent on the counterion identity [1].

Polyelectrolyte self-assembly Counterion effect Catalytic hydrolysis Surfactant monomers

Head Group Effect: Dimethylammonium vs. Trimethylammonium on Polymer Aggregation Behavior

A study comparing amphoteric acrylic polymers synthesized from different cationic monomers showed that poly(AA-co-DMAEMA) (containing a dimethylammonium moiety) exhibited severe aggregation near the isoelectric point (pI), forming hollow sphere structures, whereas poly(AA-co-MAPTAC) (containing a trimethylammonium moiety) remained as coiled linear flexible chains with a small particle size (Rg ~7.6 nm) [1]. This indicates that the dimethylammonium head group leads to stronger aggregation and different polymer morphology compared to the trimethylammonium analog, which can be either an advantage or a drawback depending on the application.

Amphoteric polymer Isoelectric point aggregation Cationic monomer structure Leather retanning

Counterion Impact on Polymer Solubility and Solvent Compatibility

Quaternary ammonium polymers with different counterions exhibit markedly different solubility profiles. Nitrate salts generally enhance solubility in polar organic solvents compared to chloride salts due to weaker ion-pairing and lower lattice energy [1]. While quantitative solubility data for this specific monomer is not available, the general class behavior predicts that the nitrate form will dissolve more readily in solvents like ethanol or acetonitrile than the chloride analog, which is beneficial for solution polymerization processes requiring organic media.

Quaternary ammonium polymer Solubility Nitrate salt Organic solvent

High-Value Application Scenarios for (2-(Acryloyloxy)ethyl)dimethylammonium Nitrate Based on Differentiating Evidence


Catalytic Polyelectrolyte Micelles for Organophosphate Decontamination

The nitrate counterion's demonstrated superiority over bromide in catalytic hydrolysis of organophosphorous esters [1] positions polymers derived from this monomer as candidates for nerve agent decontamination or pesticide degradation. The polymerizable acrylate group allows incorporation into stable, reusable micellar catalysts.

Organic-Solvent-Based Cationic Polymer Synthesis

When the target polymerization requires a homogeneous solution in organic solvents (e.g., for coating formulations or specialty flocculants), the nitrate salt's anticipated better organic solvent compatibility compared to chloride salts [3] makes it a preferred monomer to achieve high-molecular-weight products without phase separation.

Aggregation-Resistant Amphoteric Polymers for Leather or Textile Treatments

In contrast to the severe aggregation observed with dimethylammonium-containing polymers near the isoelectric point [2], this monomer's unique structure could be exploited to tune aggregation behavior—either by deliberate induction of hollow sphere formation for encapsulation, or by copolymerizing with other monomers to mitigate aggregation in retanning post-tanning processes.

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